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Compound of Interest

Compound Name: Trimethylphosphine

Cat. No.: B1194731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental and

computational studies on the gas-phase acidity of trimethylphosphine. It is designed to

furnish researchers, scientists, and professionals in drug development with detailed

methodologies and quantitative data pertinent to this fundamental chemical property.

Core Concepts: Gas-Phase Acidity and Proton
Affinity
Gas-phase acidity (ΔG°acid) is a measure of the Gibbs free energy change for the

deprotonation of a molecule in the gas phase (Equation 1). It is a fundamental indicator of a

molecule's intrinsic acidity, devoid of solvent effects. A lower gas-phase acidity value indicates

a stronger acid.

Equation 1: AH → A⁻ + H⁺

Proton affinity (PA) is the negative of the enthalpy change for the protonation of a molecule in

the gas phase (Equation 2). It quantifies the intrinsic basicity of a molecule.

Equation 2: A⁻ + H⁺ → AH

These two values are related through a thermochemical cycle. For trimethylphosphine, the

gas-phase acidity refers to the removal of a proton from one of the methyl groups, forming the
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trimethylphosphine methylene anion.

Quantitative Data on the Gas-Phase Acidity of
Trimethylphosphine
The gas-phase acidity of trimethylphosphine has been determined experimentally and

investigated through computational methods. The key quantitative data are summarized in the

table below for easy comparison.

Parameter
Experimental
Value (kJ
mol⁻¹)

Computational
Value (kJ
mol⁻¹)

Method Reference

Gas-Phase

Acidity (ΔG°acid)
1577 ± 13

Not explicitly

found in a single

high-level

calculation

Flowing

Afterglow Mass

Spectrometry

[1]

Proton Affinity

(PA)
958.8 -

Not specified

(likely from a

compilation)

[NIST WebBook]

Gas Basicity

(GB)
926.3 -

Not specified

(likely from a

compilation)

[NIST WebBook]

Experimental Determination of Gas-Phase Acidity
The seminal experimental work on the gas-phase acidity of trimethylphosphine was

conducted by Grabowski, Roy, and Leone in 1988 using a Flowing Afterglow (FA) instrument.[1]

This technique allows for the study of ion-molecule reactions at thermal energies.

Experimental Protocol: Flowing Afterglow Mass
Spectrometry
The determination of the gas-phase acidity of trimethylphosphine was achieved by studying

its proton-transfer reactions with various anions of known basicity in a flowing stream of helium
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buffer gas.

1. Instrument Setup:

A Flowing Afterglow (FA) apparatus is used, which consists of a flow tube (typically ~1 meter

long and ~8 cm in diameter).

A carrier gas, in this case, helium, is flowed through the tube at a pressure of approximately

40 Pa.[1]

An electron gun at the upstream end of the flow tube is used to generate electrons, which

then react with a precursor gas to create the desired reactant anions.

A mass spectrometer at the downstream end of the flow tube detects and quantifies the ions

present in the gas stream.

2. Generation of Reactant Anions:

Hydroxide anion (OH⁻): This is typically generated by the reaction of electrons with a mixture

of helium and a small amount of nitrous oxide (N₂O) to produce O⁻, followed by the reaction

of O⁻ with methane (CH₄).

Methoxide anion (CH₃O⁻): This can be generated from the reaction of OH⁻ with methyl

nitrite.

The reactant anions are allowed to thermalize to the ambient temperature of the flow tube

through collisions with the helium buffer gas.

3. Reaction with Trimethylphosphine:

Trimethylphosphine vapor is introduced into the flow tube downstream from where the

reactant anions are generated.

The reactant anions (e.g., OH⁻, CH₃O⁻) react with trimethylphosphine via proton transfer,

as shown in the following reactions:

(CH₃)₃P + OH⁻ → [(CH₃)₂PCH₂]⁻ + H₂O
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(CH₃)₃P + CH₃O⁻ → [(CH₃)₂PCH₂]⁻ + CH₃OH

The reaction is allowed to proceed for a known reaction time, which is determined by the

flow velocity of the helium gas and the distance between the neutral inlet and the mass

spectrometer.

4. Data Acquisition and Analysis:

The ion signals for the reactant and product anions are monitored with the mass

spectrometer as a function of the trimethylphosphine concentration.

The rate coefficients for the proton-transfer reactions are determined from the decay of the

reactant ion signal as the neutral reactant concentration is increased.

The branching ratios for the different reaction pathways (proton transfer vs. other reactions)

are determined from the relative intensities of the product ion signals.

5. Bracketing the Acidity:

By observing whether a proton transfer reaction occurs with a series of reference acids of

known gas-phase acidity, the acidity of trimethylphosphine can be "bracketed."

If a reference anion B⁻ deprotonates trimethylphosphine, then trimethylphosphine is

more acidic than the conjugate acid of B⁻. Conversely, if no reaction is observed,

trimethylphosphine is less acidic.

In the study by Grabowski et al., the observation of proton transfer from trimethylphosphine
to hydroxide and methoxide ions, along with the observation of rapid H-D exchange between

D₂O and the conjugate base of trimethylphosphine, established that trimethylphosphine
is more acidic than water.[1]

By measuring the equilibrium constant for the proton-transfer reaction, the difference in gas-

phase acidity between trimethylphosphine and the reference acid can be determined,

leading to the absolute gas-phase acidity value of 1577 ± 13 kJ mol⁻¹.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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